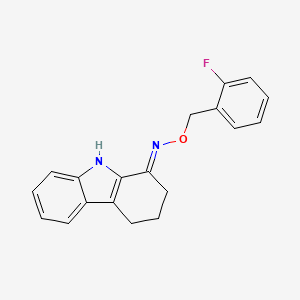

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime” is a derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-one . The parent compound, 2,3,4,9-tetrahydro-1H-carbazol-1-one, is a carbazole derivative with antimycobacterial activity . It has been shown to activate the CpxRA system by inhibiting the phosphatase activity .

Molecular Structure Analysis

The molecular formula of 2,3,4,9-tetrahydro-1H-carbazol-1-one is C12H11NO . The exact mass and monoisotopic mass are 185.084063974 g/mol . The compound has one hydrogen bond donor and one hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen

- Research : Scientists have synthesized pure S-(+)-2beta-carboalkoxy-3alpha-[bis(4-fluorophenyl)methoxy]tropanes, enantiomers of the compound, with high affinity for DAT. These ligands may serve as novel probes for studying DAT function and developing therapies related to cocaine abuse .

- Research : Researchers have employed 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim (BF4)]) ionic liquid as a catalyst for synthesizing tetrahydrocarbazoles. This method offers excellent yields, operational simplicity, and potential for large-scale industrial synthesis .

- Research : For example, 6-methoxy-7,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibited these properties, making it a promising candidate for further investigation .

- Research : The first organocatalytic synthesis of 2,3,4,9-tetrahydro-1H-carbazole-based styrene atropisomers has been developed. These compounds were isolated with good to high yields and moderate enantioselectivity .

- Research : 6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one was identified as a significant synthetic precursor for Clausenine, providing insights into its biosynthesis .

Dopamine Transporter (DAT) Probes

Green Synthesis of Tetrahydrocarbazoles

Antibacterial and Antiyeast Properties

Styrene Atropisomers Incorporating Tetrahydrocarbazole

Synthetic Precursor for Clausenine

Industrial Scale Synthesis Potential

These diverse research avenues demonstrate the compound’s versatility and promise across various scientific domains. Researchers continue to explore its properties and applications, paving the way for future discoveries. 🌟

Wirkmechanismus

2,3,4,9-tetrahydro-1H-carbazol-1-amines, a related class of compounds, have been shown to activate the CpxRA system by inhibiting the phosphatase activity . This mechanism of action could potentially be relevant to “2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime”, but specific studies on this compound were not found in the search results.

Zukünftige Richtungen

The future directions for research on “2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime” could include further studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in antimycobacterial therapy could be explored, given the reported activity of related compounds .

Eigenschaften

IUPAC Name |

(E)-N-[(2-fluorophenyl)methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O/c20-16-9-3-1-6-13(16)12-23-22-18-11-5-8-15-14-7-2-4-10-17(14)21-19(15)18/h1-4,6-7,9-10,21H,5,8,11-12H2/b22-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMGNRVKYDPQHH-RELWKKBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NOCC3=CC=CC=C3F)C1)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N/OCC3=CC=CC=C3F)/C1)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid](/img/structure/B2598838.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2598840.png)

![Methyl 3-{[(2,3-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598847.png)

![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2598858.png)

![(3,5-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2598860.png)